molecular formula C19H20N2O4S B2931478 (Z)-3,4-dimethoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 868369-55-5

(Z)-3,4-dimethoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2931478
CAS No.: 868369-55-5
M. Wt: 372.44
InChI Key: YSHQSZJCJJMRDO-VXPUYCOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a benzothiazole derivative. Benzothiazoles are heterocyclic aromatic compounds that contain a phenyl ring and a thiazole ring . They are known for their diverse biological activities and are used in various fields such as medicinal chemistry and material science .


Synthesis Analysis

While the specific synthesis process for this compound is not available, benzothiazole derivatives are often synthesized by coupling substituted 2-amino benzothiazoles with other compounds .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is typically analyzed using spectroscopic methods . These methods can provide detailed information about the compound’s structure, including the positions of the functional groups and the nature of the chemical bonds .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, depending on the functional groups present in the molecule . The specific reactions that this compound can undergo are not available in the information I found.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For benzothiazole derivatives, these properties can be determined using various analytical techniques .

Scientific Research Applications

Photoreactions and Photooxidation

Research has delved into the photooxidation processes involving benzothiazole derivatives, highlighting the potential of these compounds in photoreactive applications. For example, the photooxidation of 2-(4-thiazolyl)-1H-benzimidazole in methanol, explored by Mahran et al. (1983), demonstrates the intricate reactions these compounds can undergo under specific conditions, leading to various photoproducts such as dimethyl oxalate and benzimidazole derivatives, with significant implications for further chemical synthesis and understanding of photochemical processes Mahran, M. R., Sidky, M., & Wamhoff, H..

Synthesis for Antimicrobial and Anticancer Agents

A pivotal study by Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic properties. This research underscores the therapeutic potential of benzothiazole derivatives in the development of drugs targeting inflammation and pain Abu‐Hashem, A., Al-Hussain, S., & Zaki, M..

Antimicrobial and Anticancer Evaluation

The synthesis and evaluation of thiazolidin-4-one derivatives have been explored for their antimicrobial and anticancer potentials. For instance, a study by Deep et al. (2016) synthesized a novel series of 4-thiazolidinone derivatives, evaluating their in vitro antimicrobial and anticancer potentials. The study identified compounds with significant activity, further highlighting the importance of structural modifications in enhancing biological activity Deep, A., Kumar, P., Narasimhan, B., Lim, S., Ramasamy, K., Mishra, R., & Mani, V..

Docking Studies and Biological Activity

Further research includes the synthesis and biological evaluation of isatin coupled thiazolidin‐4‐one derivatives as anticonvulsants. Nikalje et al. (2015) designed and synthesized a series of these derivatives, evaluating them for CNS depressant and anticonvulsant activities. This study not only provides insights into the therapeutic potential of these compounds but also emphasizes the role of molecular docking in understanding their biological mechanisms Nikalje, A. P., Ansari, A., Bari, S., & Ugale, V..

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and properties. Some benzothiazole derivatives have been found to be toxic to certain bacteria .

Future Directions

Benzothiazole derivatives are a topic of ongoing research due to their diverse biological activities and potential applications in various fields. Future research may focus on synthesizing new benzothiazole derivatives and studying their properties and biological activities .

Properties

IUPAC Name

3,4-dimethoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-11-6-8-14(24-4)16-17(11)26-19(21(16)2)20-18(22)12-7-9-13(23-3)15(10-12)25-5/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHQSZJCJJMRDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C3=CC(=C(C=C3)OC)OC)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.